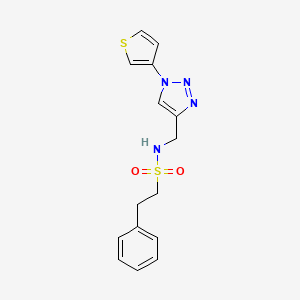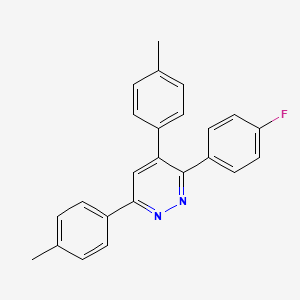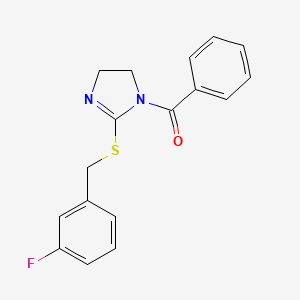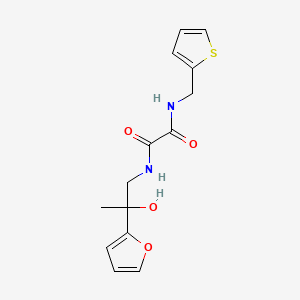![molecular formula C26H28FN3O3S B2783022 3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024620-09-4](/img/structure/B2783022.png)
3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research indicates that 2-sulfanyl-substituted quinazolinones, a category including compounds similar to the one , have been synthesized and evaluated for biological activities such as anti-monoamine oxidase and antitumor effects. These synthesized compounds displayed high efficacy in both areas (Markosyan et al., 2015).
Antiviral Activities
Novel quinazolin-4(3H)-ones, synthesized using microwave techniques, were evaluated for their antiviral effectiveness against a range of viruses, including influenza and severe acute respiratory syndrome corona. Some compounds showed significant inhibition of avian influenza virus replication, demonstrating their potential in antiviral therapy (Selvam et al., 2007).
Antifungal Activity
Studies on 6-fluoro-4-quinazolinol derivatives, related to the compound , revealed strong antifungal activities. These compounds showed high efficacy against various fungi, and detailed examinations of their action mechanism indicated significant disruption of fungal cellular processes (Xu et al., 2007).
Antibacterial Properties
Quinoxalinone derivatives, structurally related to the compound of interest, were synthesized and evaluated for antibacterial activities. These compounds showed promising results against several bacterial strains, highlighting their potential as antibacterial agents (Shaaban et al., 2009).
Antitumor Activities
Research on dihydroquinazoline derivatives, which are structurally similar, demonstrated significant antitumor properties. These compounds were synthesized and tested in cancer models, showing potential as antitumor agents (Markosyan et al., 2019).
Propiedades
IUPAC Name |
3-(cyclohexylmethyl)-5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-32-22-13-19-20(14-23(22)33-2)28-26(34-15-17-9-6-10-18(27)11-17)30-21(25(31)29-24(19)30)12-16-7-4-3-5-8-16/h6,9-11,13-14,16,21H,3-5,7-8,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQGYQJWPAZWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC(=CC=C4)F)CC5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexylmethyl)-5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2782941.png)
![tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2782942.png)
![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2782944.png)


![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2782947.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2782948.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzenesulfonamide](/img/structure/B2782949.png)
![Ethyl 1-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2782951.png)


![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2782960.png)
